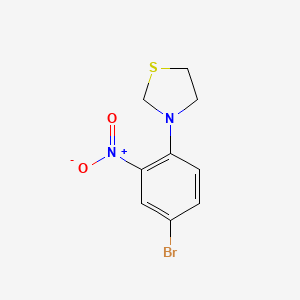

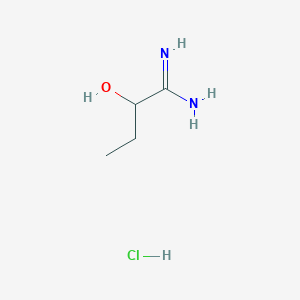

![molecular formula C21H28N2O4 B1447074 Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate CAS No. 1603833-77-7](/img/structure/B1447074.png)

Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

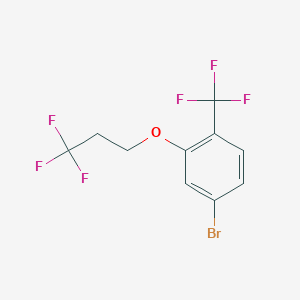

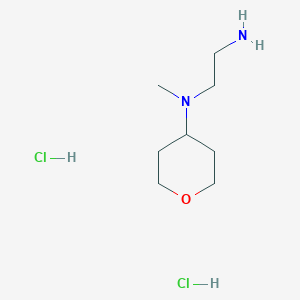

The compound contains a tert-butyloxycarbonyl (t-BOC)-protecting group. It can be synthesized from 4-piperidinemethanol via reaction with di-tert-butyldicarbonate .Molecular Structure Analysis

The molecular formula of the compound is C23H32N2O4 . The compound is a part of the indole family, which is a significant heterocyclic system in natural products and drugs .Chemical Reactions Analysis

The compound contains a tert-butyloxycarbonyl (t-BOC)-protecting group. It can be synthesized from 4-piperidinemethanol via reaction with di-tert-butyldicarbonate . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Wissenschaftliche Forschungsanwendungen

PROTAC Development

PROTACs (Proteolysis Targeting Chimeras): are a novel class of therapeutic agents that target proteins for degradation. Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate serves as a rigid linker in PROTAC molecules . The rigidity of the linker can influence the three-dimensional orientation of the PROTAC, affecting the formation of the ternary complex with the target protein and E3 ligase, which is crucial for the protein degradation process.

Palladium-Catalyzed Cross-Coupling Reactions

In organic synthesis, cross-coupling reactions are essential for forming carbon-carbon bonds. This compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions facilitated by palladium phosphine catalysts . These reactions are pivotal for constructing complex organic molecules, including pharmaceuticals and polymers.

Synthesis of Piperidine Derivatives

Piperidine derivatives are significant in medicinal chemistry. Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate is involved in the synthesis of various piperidine derivatives, which are key building blocks for drugs . These derivatives can exhibit a wide range of biological activities and are present in many pharmaceutical classes.

Chemical Conjugates Formation

This compound is utilized in the formation of chemical conjugates . It acts as a linker molecule that connects two different chemical entities, which can lead to the development of new materials with unique properties or enhanced biological activity .

Optimization of Drug-Like Properties

The structural features of Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate can be exploited to optimize the drug-like properties of pharmacological agents . Its incorporation into drug molecules can affect solubility, stability, and bioavailability, which are critical parameters in drug design.

Targeted Protein Degradation

Apart from PROTACs, this compound can also be used in other targeted protein degradation strategies. It may be involved in the design of molecular glues or other small molecules that induce the degradation of specific proteins implicated in disease processes .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that indole derivatives play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

It is known that the compound is used in the development of bifunctional protein degraders, also known as protacs . These molecules work by binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

As a component of protacs, it may influence the ubiquitin-proteasome system, a crucial pathway for protein degradation .

Pharmacokinetics

It is known that the compound has a molecular weight of 2433 , which may influence its pharmacokinetic properties.

Result of Action

As a component of protacs, it may lead to the degradation of specific target proteins, thereby influencing cellular functions .

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature , suggesting that light, moisture, and temperature may affect its stability.

Eigenschaften

IUPAC Name |

ethyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O4/c1-5-26-19(24)18-13-16-12-15(6-7-17(16)22-18)14-8-10-23(11-9-14)20(25)27-21(2,3)4/h6-7,12-14,22H,5,8-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFBOLUXYOFKOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.